1-Dodecylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylpiperidin-2-one is a chemical compound with the molecular formula C17H33NO It is a member of the piperidinone family, characterized by a piperidine ring with a dodecyl (12-carbon) chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecylpiperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-2-one with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted piperidinones.
Scientific Research Applications
1-Dodecylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Mechanism of Action
The mechanism of action of 1-dodecylpiperidin-2-one is primarily based on its ability to interact with biological membranes. The dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. Additionally, the piperidinone moiety can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Piperidin-2-one: Lacks the dodecyl chain, making it less hydrophobic and less effective in disrupting biological membranes.
N-Dodecylpyrrolidin-2-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring, leading to different chemical reactivity and biological activity.
N-Dodecylmorpholin-2-one: Contains a morpholine ring, which introduces an oxygen atom into the ring structure, altering its physical and chemical properties.
Uniqueness: 1-Dodecylpiperidin-2-one is unique due to its combination of a long hydrophobic dodecyl chain and a piperidinone ring. This structure imparts both amphiphilic properties and the ability to interact with biological membranes and enzymes, making it a versatile compound for various applications .
Properties
CAS No. |
130996-23-5 |
---|---|
Molecular Formula |
C17H33NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-dodecylpiperidin-2-one |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17(18)19/h2-16H2,1H3 |
InChI Key |
ZMMAJYFZROOPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.